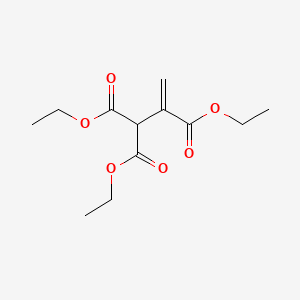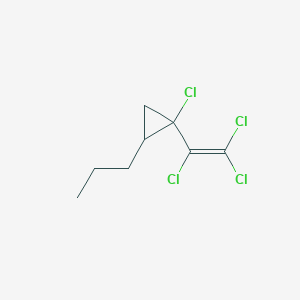
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane is a complex organic compound characterized by its cyclopropane ring structure. This compound contains a three-membered ring with a chlorine atom, a propyl group, and a trichloroethenyl group attached to it. The unique arrangement of these substituents imparts distinct chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves several steps. One common method includes the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate and tetrachloroethylene. The reaction is carried out in a high-pressure vessel at elevated temperatures (around 170°C) for an extended period (approximately 19.5 hours). The product is then purified through distillation .
Analyse Chemischer Reaktionen
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidative conditions can lead to the formation of different cyclopropyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the behavior of cyclopropane derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves its interaction with specific molecular targets. The compound can undergo substitution and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1-Chloro-1-(trichloroethenyl)cyclopropane: Similar in structure but lacks the propyl group.
1-Chloro-2-propylcyclopropane: Lacks the trichloroethenyl group.
1-(Trichloroethenyl)cyclopropane: Lacks the chlorine and propyl groups.
The presence of the propyl and trichloroethenyl groups in this compound imparts unique chemical properties, making it distinct from these similar compounds .
Eigenschaften
CAS-Nummer |
72853-06-6 |
|---|---|
Molekularformel |
C8H10Cl4 |
Molekulargewicht |
248.0 g/mol |
IUPAC-Name |
1-chloro-2-propyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C8H10Cl4/c1-2-3-5-4-8(5,12)6(9)7(10)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HJFBVIBPVLQDFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC1(C(=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




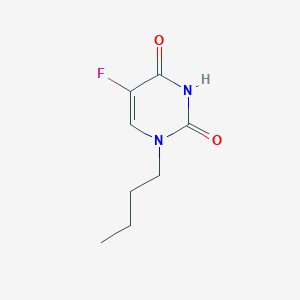
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
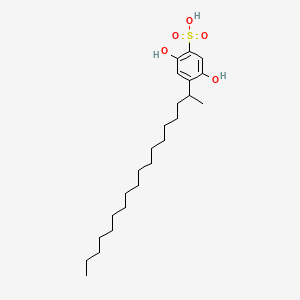

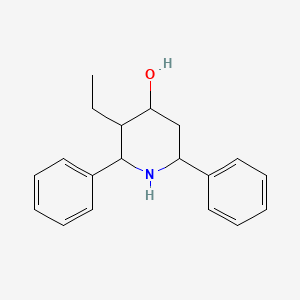
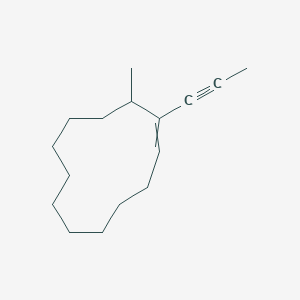

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
